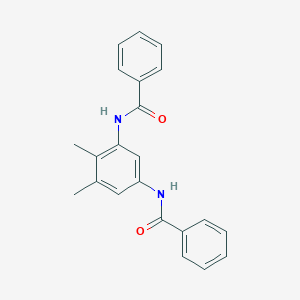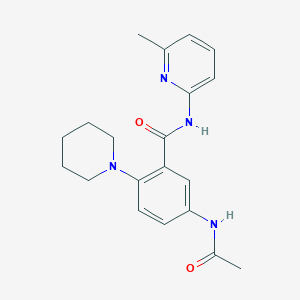
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide, also known as DDB, is a chemical compound that has been widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects. DDB has been synthesized using various methods and has been studied extensively for its mechanism of action. In
Wirkmechanismus
The mechanism of action of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide is not fully understood. However, it has been shown to interact with certain proteins and enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). This compound has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression. It has also been shown to activate PARPs, which are enzymes involved in DNA repair.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines. This compound has been shown to protect against oxidative stress and DNA damage. It has also been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have various biological activities, making it a useful tool for studying different cellular processes. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide. One area that requires further investigation is the mechanism of action of this compound. Understanding how this compound interacts with different proteins and enzymes could lead to the development of more effective drugs. Another area that requires further investigation is the potential use of this compound in the treatment of different diseases. This compound has been shown to have anti-cancer and anti-inflammatory properties, and further studies could lead to the development of new therapies. Finally, the development of new methods for synthesizing this compound could lead to more efficient and cost-effective production of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been synthesized using different methods and has been shown to have various biological activities. This compound has been used as a tool to study different cellular processes and investigate the mechanism of action of different drugs. Further studies are needed to fully understand the potential of this compound in the treatment of different diseases.
Synthesemethoden
The synthesis of N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4,5-dimethyl-1,3-phenylenediamine with benzoyl chloride in the presence of a base. The resulting product is then treated with benzoyl chloride again to obtain this compound. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
N,N'-(4,5-dimethyl-1,3-phenylene)dibenzamide has been used extensively in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a tool to study the role of certain proteins and enzymes in different cellular processes. It has also been used to investigate the mechanism of action of different drugs.
Eigenschaften
IUPAC Name |
N-(3-benzamido-4,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-13-19(23-21(25)17-9-5-3-6-10-17)14-20(16(15)2)24-22(26)18-11-7-4-8-12-18/h3-14H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOKGGGQBYMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-isopropyl-6-[4-(5-methyl-1H-tetrazol-1-yl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5306932.png)
![2-methyl-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B5306940.png)
![ethyl 2-(3-hydroxybenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5306947.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)

![4-[(2-chloro-4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5306978.png)
![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)
![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)
![3-{2-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5307006.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5307013.png)
![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)